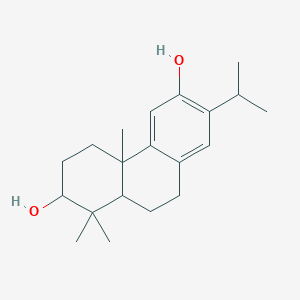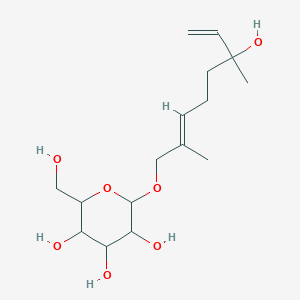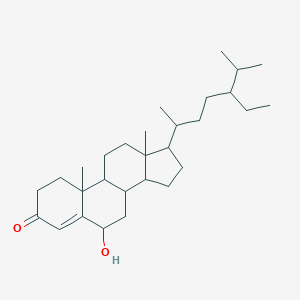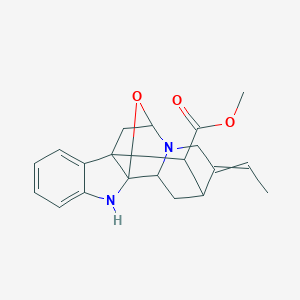
Hinokiol
Descripción general
Descripción
1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is a natural bioactive compound found in several aromatic and medicinal plants, particularly in the heartwood of cupressaceous plants such as Chamaecyparis taiwanensis . It is a terpenoid and a derivative of tropolone, known for its broad-spectrum antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has been traditionally used in various cultures for its medicinal benefits and has gained significant attention in recent years for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, hinokiol is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, this compound has shown promise as an anticancer agent, capable of blocking cell transformation at different levels by affecting the cell cycle, apoptosis, and autophagy . It also exhibits antidiabetic, anti-inflammatory, and antimicrobial effects . In industry, this compound is used in the formulation of various products, including oral care products, due to its antimicrobial properties .
Mecanismo De Acción
Target of Action
Hinokiol, a bioactive compound found in the Magnolia plant species, has been shown to interact with a variety of molecular targets. It has been reported to block voltage-gated sodium channels (VGSC) in neuroblastoma N2A cells . Additionally, it has been found to regulate numerous signaling pathways, including cyclin-dependent kinase (CDK) and cyclin proteins, epithelial–mesenchymal transition, and several matrix-metalloproteinases .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it can induce G0/G1 and G2/M cell cycle arrest via the regulation of CDK and cyclin proteins . It also inhibits cell migration and invasion via the downregulation of several matrix-metalloproteinases . Furthermore, this compound can block VGSC in a concentration-dependent and state-dependent manner .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been shown to regulate signaling pathways involved in cell cycle control, epithelial–mesenchymal transition, and cell migration and invasion . It also influences the AMP-activated protein kinase (AMPK) pathway . The compound’s ability to modulate these pathways contributes to its broad-range anticancer activity .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. Following oral administration of this compound, it was found that the compound and its metabolites are distributed in the plasma, liver, kidney, and brain . The elimination of this compound in these tissues was more rapid than in plasma . The plasma half-life of this compound in rodent models has been reported to be around 40-60 minutes for intravenous delivery and around 4-6 hours for intraperitoneal injections .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and exert anti-angiogenesis activity . Moreover, this compound has been found to mitigate cerebral edema and neurobehavioral impairments following subarachnoid hemorrhage by enhancing mitochondrial fusion . This mechanism helps to maintain the structure of mitochondria, safeguard their functionality, and support the survival of neural cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that the compound’s anticancer effects may be enhanced when used in combination with other cancer therapeutic drugs . .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Honokiol has a significant anti-nociceptive activity through inhibition of anti-inflammatory mediators . It has been proven that honokiol exerts broad-range anticancer activity in vitro and in vivo by regulating numerous signalling pathways . These studies provide significant insights for the potential of honokiol to be a promising candidate natural compound for chemoprevention and treatment .
Análisis Bioquímico
Biochemical Properties
Hinokiol has been shown to interact with a variety of enzymes, proteins, and other biomolecules. It can block cell transformation at different levels by its action on the cell cycle, apoptosis, autophagy via inhibiting gene expression and dysregulating cellular signaling pathways . Moreover, this compound also exhibits other pharmacological properties, including antidiabetic, anti-inflammatory, and antimicrobial effects .
Cellular Effects
This compound has been shown to have broad-range anticancer activity in vitro and in vivo by regulating numerous signaling pathways . These include induction of G0/G1 and G2/M cell cycle arrest (via the regulation of cyclin-dependent kinase (CDK) and cyclin proteins), epithelial–mesenchymal transition inhibition via the downregulation of mesenchymal markers and upregulation of epithelial markers . Additionally, this compound possesses the capability to suppress cell migration and invasion via the downregulation of several matrix-metalloproteinases .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It has been shown to regulate cell cycle arrest, induction of apoptosis, necrosis, and autophagy, as well as the inhibition of metastasis and angiogenesis through various signaling pathways . It is also known to disrupt the GTPase activity, FtsZ polymerization, cell division, which may ultimately cause bacterial cell death .
Temporal Effects in Laboratory Settings
This compound has been shown to have several pharmacological effects, leading to its exploration as a potential therapy for neurological diseases (NDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, spinal cord injury, and so on
Dosage Effects in Animal Models
In animal models, this compound has been shown to have neuroprotective properties . One particular study found that an active dose as small as 0.2 mg/kg can possibly significantly increase exploratory behavior and decrease anxiety-related behavior in animal models .
Metabolic Pathways
This compound primarily undergoes hepatic metabolism and in vivo biotransformation, wherein glucuronidation and sulfation serve as the principal metabolic pathways for the conversion of this compound into mono-glucuronide this compound and sulfated mono-hydroxy this compound before its elimination .
Transport and Distribution
It is known that this compound is hydrophobic and readily dissolved in lipids .
Subcellular Localization
It is known that this compound can interact with cell membrane proteins through intermolecular interactions like hydrogen bonding, hydrophobic interactions, or aromatic pi orbital co-valency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol can be synthesized through various chemical reactions. One common method involves the incorporation of boron trifluoride into honokiol-glucose, honokiol mannose glucose pentaacetate, and mannose pentaacetate using diethyl ether as a solvent. This process results in the formation of synthetic honokiol-β-D-tetra acetyl glucopyranoside and honokiol-β-D-tetra acetyl mannopyranoside .
Industrial Production Methods: Industrial production of hinokiol primarily relies on extraction from natural sources. The extraction process involves isolating this compound from the heartwood of cupressaceous plants using solvents such as ethanol or methanol. The extracted compound is then purified through various chromatographic techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, hinokiol-succinic acid is formed by the reaction between this compound and maleic anhydride in pyridine at room temperature . Another reaction involves the synthesis of this compound-glycine derivative by reacting this compound with glycerol in pyridine .
Common Reagents and Conditions: Common reagents used in this compound reactions include maleic anhydride, glycerol, and pyridine. The reactions typically occur at room temperature or slightly elevated temperatures, depending on the desired product .
Major Products Formed: The major products formed from this compound reactions include this compound-succinic acid and this compound-glycine derivatives. These products have been studied for their potential therapeutic applications .
Comparación Con Compuestos Similares
1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is often compared with magnolol, another natural compound found in Magnolia species. Both compounds have similar chemical structures but differ in their physicochemical and stability properties . Magnolol shows lower solubility at acidic pH values but higher solubility at alkaline pH values compared to hinokiol . 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is less stable than magnolol, particularly at neutral and basic pH values . To improve its stability, this compound can be encapsulated in liposomes, which enhances its stability at alkaline pH values .
List of Similar Compounds:- Magnolol
- Honokiol
- Thujaplicin
1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol’s unique properties and potential therapeutic applications make it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFCWXVQZAQDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971843 | |
| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-73-8 | |
| Record name | HINOKIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















